structure elucidation of 1-(3-Chloro-4-pyridyl)-1,6-heptanedione
structure elucidation of 1-(3-Chloro-4-pyridyl)-1,6-heptanedione
An In-Depth Technical Guide to the Structure Elucidation of 1-(3-Chloro-4-pyridyl)-1,6-heptanedione
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific integrity and progress. Novel heterocyclic compounds, such as those incorporating a pyridyl moiety, are of significant interest due to their prevalence in biologically active agents and functional materials. 1-(3-Chloro-4-pyridyl)-1,6-heptanedione represents a key synthetic intermediate, a building block whose precise structural characterization is paramount before its inclusion in further synthetic steps.
Chapter 1: The Target Molecule: An Overview
Before commencing any analytical work, a thorough in-silico examination of the target structure is essential for forming hypotheses that will guide the interpretation of experimental data.
Molecular Structure:
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Molecular Formula: C₁₂H₁₄ClNO₂
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Molecular Weight: 239.70 g/mol (for ³⁵Cl), 241.69 g/mol (for ³⁷Cl)
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Key Structural Features:
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Aromatic Heterocycle: A 3-chloro-4-pyridyl ring, which will exhibit characteristic signals in the aromatic region of NMR spectra and specific vibrations in IR.
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Aliphatic Chain: A flexible six-carbon chain connecting the two carbonyl groups.
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Two Carbonyl Groups: An aryl ketone (C1) and an alkyl ketone (C6), whose distinct electronic environments are expected to be distinguishable, particularly in ¹³C NMR and potentially in IR spectroscopy.[1][2][3]
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Chapter 2: Mass Spectrometry - Determining the Molecular Blueprint
Mass spectrometry (MS) serves as the initial and most crucial step, providing the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.[4]
Theoretical Analysis and Expected Data
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Molecular Ion Peak ([M]⁺): The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1). The primary molecular ion peak should appear at m/z 239, with a smaller peak at m/z 241.
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Protonated Molecule ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the most prominent peak will likely be the protonated molecule at m/z 240 (for ³⁵Cl) and m/z 242 (for ³⁷Cl).
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Fragmentation Pattern: The primary fragmentation mechanism for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[2]
Predicted Key Fragments:
| m/z (for ³⁵Cl) | Fragment Structure | Description |
|---|---|---|
| 140 | [Cl-C₅H₃N-C=O]⁺ | Acylium ion from cleavage of the C1-C2 bond. |
| 111 | [Cl-C₅H₃N]⁺ | Loss of CO from the m/z 140 fragment. |
| 43 | [CH₃-C=O]⁺ | Acylium ion from cleavage of the C5-C6 bond. |
| 99 | [O=C-(CH₂)₄-C=O-CH₃]⁺ | Cleavage of the pyridyl-C1 bond. |
Experimental Protocol: ESI-MS
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of HPLC-grade methanol or acetonitrile.[5]
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Instrument Setup: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
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Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
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Analysis: Identify the [M+H]⁺ ion cluster and confirm its m/z and isotopic distribution against the theoretical values for C₁₂H₁₄ClNO₂. If fragmentation is induced, analyze the daughter ions to corroborate the proposed structure.
Visualization: Predicted Fragmentation
Caption: Predicted major fragmentation pathways for 1-(3-Chloro-4-pyridyl)-1,6-heptanedione in ESI-MS.
Chapter 3: Infrared Spectroscopy - Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]
Theoretical Analysis and Expected Absorptions
The structure of 1-(3-Chloro-4-pyridyl)-1,6-heptanedione contains several IR-active functional groups. The most informative regions of the spectrum are predictable.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Pyridyl) | Medium-Weak |
| 2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| ~1715 | C=O Stretch | Aliphatic Ketone (C6) | Strong, Sharp |
| ~1690 | C=O Stretch | Aryl Ketone (C1) | Strong, Sharp |
| 1600-1450 | C=C, C=N Stretch | Aromatic Ring | Medium-Strong (multiple bands) |
| 1465 & 1375 | C-H Bend | CH₂ / CH₃ | Medium |
| 800-600 | C-Cl Stretch | Aryl Halide | Medium-Strong |
Causality Note: The aryl ketone (C1) carbonyl stretch is expected at a slightly lower wavenumber than the aliphatic ketone (C6) due to conjugation with the pyridyl ring, which lowers the bond order of the C=O double bond.[2]
Experimental Protocol: ATR-FTIR
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing: Perform an ATR correction and baseline correction using the instrument software.
Visualization: IR Analysis Workflow
Caption: A streamlined workflow for functional group analysis using ATR-FTIR spectroscopy.
Chapter 4: NMR Spectroscopy - Assembling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides unambiguous evidence of atomic connectivity.
¹H NMR Spectroscopy: Proton Environment Mapping
¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H-2', H-6' | ~8.7, ~8.5 | d, s | 1H, 1H | Protons on the electron-deficient pyridyl ring, highly deshielded. |
| H-5' | ~7.8 | d | 1H | Pyridyl proton adjacent to the chloro-substituted carbon. |
| H-2 | ~2.9 | t | 2H | Methylene protons α to the aryl ketone. |
| H-5 | ~2.5 | t | 2H | Methylene protons α to the alkyl ketone. |
| H-7 | ~2.2 | s | 3H | Methyl protons adjacent to a carbonyl group. |
| H-3, H-4 | ~1.7-1.8 | m | 4H | Methylene protons in the middle of the aliphatic chain. |
¹³C NMR and DEPT Spectroscopy: Carbon Backbone Analysis
¹³C NMR identifies all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary carbons.[8]
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):
| Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
|---|---|---|---|
| C-6 | ~208 | N/A (Quaternary) | Aliphatic ketone carbonyl carbon.[2] |
| C-1 | ~198 | N/A (Quaternary) | Aryl ketone carbonyl carbon, slightly upfield due to conjugation. |
| C-2', C-6' | ~152, ~150 | Positive (CH) | Aromatic carbons adjacent to nitrogen. |
| C-4' | ~145 | N/A (Quaternary) | Aromatic carbon bearing the carbonyl group. |
| C-3' | ~135 | N/A (Quaternary) | Aromatic carbon bearing the chlorine atom. |
| C-5' | ~125 | Positive (CH) | Remaining aromatic carbon. |
| C-2 | ~40 | Negative (CH₂) | Aliphatic carbon α to aryl ketone. |
| C-5 | ~43 | Negative (CH₂) | Aliphatic carbon α to alkyl ketone. |
| C-7 | ~30 | Positive (CH₃) | Methyl carbon. |
| C-3 | ~28 | Negative (CH₂) | Aliphatic methylene. |
| C-4 | ~23 | Negative (CH₂) | Aliphatic methylene. |
2D NMR: Confirming Connectivity
-
COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks. A clear correlation path is expected from H-2 -> H-3 -> H-4 -> H-5, confirming the integrity of the -(CH₂)₄- chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal to its directly attached carbon signal, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is critical for connecting the molecular fragments. Key expected correlations include:
-
H-2 correlating to C-1, C-3, C-4', and C-5'.
-
H-5 correlating to C-4, C-6, and C-7.
-
H-7 (the methyl protons) correlating to C-5 and C-6.
-
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain high-resolution peaks.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments.
-
2D NMR Acquisition: Perform standard gradient-selected COSY, HSQC, and HMBC experiments.
-
Data Processing & Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, pick peaks, and analyze 2D correlations to build the final structure.
Visualization: NMR Analysis Strategy
Caption: A logical workflow for structure elucidation using a suite of NMR experiments.
Chapter 5: Integrated Data Analysis - The Final Confirmation
The power of this multi-technique approach lies in the convergence of all data points to support a single, unambiguous structure. No single technique is sufficient on its own; their combined explanatory power provides the required level of scientific rigor.
The Convergence of Evidence
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MS establishes the Formula: HRMS confirms the elemental composition is C₁₂H₁₄ClNO₂, consistent with the target molecule.
-
IR confirms the Functional Groups: Strong absorptions around 1700 cm⁻¹ validate the presence of ketone carbonyl groups. The presence of both aromatic and aliphatic C-H stretches is also confirmed.
-
NMR builds the Skeleton:
-
¹H and ¹³C NMR account for all 14 protons and 12 carbons in the molecule.
-
Chemical shifts and DEPT data confirm the presence of one methyl group, four methylene groups, three aromatic CH groups, and four quaternary carbons (two C=O, two aromatic).
-
COSY data confirm the -(CH₂)₄- aliphatic chain connectivity.
-
HMBC data provide the final, crucial links between the pyridyl ring, the C1 carbonyl, the aliphatic chain, the C6 carbonyl, and the terminal methyl group.
-
Visualization: The "Pyramid of Proof"
Caption: How multiple spectroscopic techniques provide the foundation for unambiguous structure validation.
Conclusion
The is a systematic process that relies on the logical application and integration of modern spectroscopic methods. By starting with the molecular formula from mass spectrometry, identifying the constituent functional groups with infrared spectroscopy, and finally assembling the complete atomic framework using a suite of NMR experiments, one can achieve an irrefutable structural assignment. This rigorous, evidence-based approach ensures the identity and purity of key chemical entities, a non-negotiable requirement for advancing research and development in the chemical and pharmaceutical sciences.
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